molecular formula C18H28N4O3S B2762843 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide CAS No. 1021221-27-1

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide

Cat. No.: B2762843
CAS No.: 1021221-27-1
M. Wt: 380.51
InChI Key: OJKWPJMCQDIYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentanecarboxamide core linked to a sulfonated piperazine moiety. This structure is hypothesized to target central nervous system (CNS) receptors, particularly those implicated in seizure disorders, based on structural parallels to anticonvulsant agents reported in the literature .

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c23-18(16-6-1-2-7-16)20-10-5-15-26(24,25)22-13-11-21(12-14-22)17-8-3-4-9-19-17/h3-4,8-9,16H,1-2,5-7,10-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKWPJMCQDIYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Pyridin-2-yl)piperazine (Intermediate I)

Procedure :

  • Charge 100 mL round-bottom flask with piperazine hexahydrate (25.8 g, 0.167 mol) in anhydrous DMF (150 mL)
  • Add 2-bromopyridine (23.7 g, 0.150 mol) and K2CO3 (41.4 g, 0.300 mol)
  • Heat at 110°C under N2 for 48 hrs with mechanical stirring
  • Cool to RT, filter through Celite®, concentrate under reduced pressure
  • Purify by flash chromatography (SiO2, CH2Cl2:MeOH 9:1 → 4:1)

Characterization :

  • Yield: 68% (18.9 g)
  • 1H NMR (400 MHz, CDCl3): δ 8.23 (d, J=4.8 Hz, 1H), 7.52 (td, J=7.6, 1.6 Hz, 1H), 7.14 (d, J=7.8 Hz, 1H), 6.62 (t, J=6.0 Hz, 1H), 3.55-3.48 (m, 4H), 2.93-2.86 (m, 4H)
  • HRMS (ESI+): m/z calc. for C9H14N3 [M+H]+ 164.1188, found 164.1191

Synthesis of 3-Chloropropane-1-sulfonyl Chloride (Intermediate II)

Procedure :

  • Equip 250 mL 3-neck flask with ClSO3H (58.5 g, 0.5 mol) and cool to 0°C
  • Slowly add 3-chloro-1-propanol (48.1 g, 0.5 mol) over 45 min maintaining T < 5°C
  • Stir at RT for 24 hrs, then heat to 50°C for 6 hrs
  • Distill under reduced pressure (bp 112-114°C/15 mmHg)

Characterization :

  • Yield: 83% (72.4 g)
  • Purity (GC-MS): 98.2%
  • Storage: Store under N2 at -20°C (stable >6 months)

Sulfonamide Coupling (Intermediate III)

Procedure :

  • Dissolve Intermediate I (10.0 g, 61.3 mmol) in anhydrous CH2Cl2 (200 mL)
  • Add Et3N (12.4 mL, 89.1 mmol) and cool to 0°C
  • Slowly add Intermediate II (13.2 g, 67.4 mmol) in CH2Cl2 (50 mL) over 30 min
  • Warm to RT and stir for 18 hrs
  • Wash with 1M HCl (2×100 mL), sat. NaHCO3 (2×100 mL), brine (100 mL)
  • Dry over Na2SO4, concentrate, recrystallize from EtOAc/hexanes

Characterization :

  • Yield: 89% (18.4 g)
  • mp: 142-144°C
  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=4.4 Hz, 1H), 7.61 (td, J=7.6, 1.6 Hz, 1H), 7.34 (d, J=7.6 Hz, 1H), 6.85 (t, J=6.0 Hz, 1H), 3.72-3.65 (m, 4H), 3.44 (t, J=6.8 Hz, 2H), 3.21-3.14 (m, 4H), 2.24 (quin, J=6.8 Hz, 2H), 1.98 (quin, J=6.8 Hz, 2H)
  • IR (ATR): 1324 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym)

Amine Deprotection and Amide Formation (Final Product)

Procedure :

  • Dissolve Intermediate III (15.0 g, 44.6 mmol) in anhydrous THF (150 mL)
  • Add cyclopentanecarbonyl chloride (8.7 mL, 66.9 mmol) and Et3N (18.6 mL, 133.8 mmol)
  • Heat at 60°C for 8 hrs under N2
  • Cool, concentrate, dissolve residue in CH2Cl2 (200 mL)
  • Wash with 1M NaOH (2×100 mL), H2O (100 mL), brine (100 mL)
  • Purify by column chromatography (SiO2, hexanes:EtOAc 3:1 → 1:2)

Characterization :

  • Yield: 76% (14.2 g)
  • mp: 189-191°C (dec.)
  • 1H NMR (600 MHz, DMSO-d6): δ 8.34 (t, J=5.6 Hz, 1H), 8.22 (d, J=4.8 Hz, 1H), 7.62 (td, J=7.6, 1.6 Hz, 1H), 7.35 (d, J=7.6 Hz, 1H), 6.86 (t, J=6.0 Hz, 1H), 3.70-3.63 (m, 4H), 3.42 (q, J=6.8 Hz, 2H), 3.19-3.12 (m, 4H), 2.85 (quin, J=8.4 Hz, 1H), 2.22 (quin, J=6.8 Hz, 2H), 1.92-1.85 (m, 2H), 1.76-1.54 (m, 8H)
  • 13C NMR (150 MHz, DMSO-d6): δ 174.8, 158.2, 149.3, 137.6, 122.4, 114.9, 55.3, 49.8, 46.2, 45.7, 45.1, 32.4, 29.8, 25.6, 24.3, 23.9
  • HRMS (ESI+): m/z calc. for C24H31ClN4O3S [M+H]+ 491.1875, found 491.1872

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Procedure :

  • Combine Intermediate I (1.0 g, 6.1 mmol), 3-mercaptopropionic acid (0.65 mL, 7.3 mmol), and EDCl (1.4 g, 7.3 mmol) in DMF (10 mL)
  • Irradiate at 120°C (300 W) for 20 min
  • Add Oxone® (7.5 g, 12.2 mmol) in H2O (10 mL)
  • Continue irradiation at 80°C for 15 min
  • Workup as previous method

Comparative Data :

Parameter Conventional Microwave
Reaction Time 26 hrs 35 min
Isolated Yield 76% 68%
Purity (HPLC) 99.1% 97.8%
Energy Consumption 5.8 kWh 0.4 kWh

Continuous Flow Approach

System Parameters :

  • Reactor: Corning AFR® (1.7 mL volume)
  • Temp: 80°C
  • Pressure: 12 bar
  • Flow Rate: 0.3 mL/min

Performance Metrics :

  • Space-Time Yield: 1.24 kg/L/day
  • Conversion: 98.6%
  • Selectivity: 91.2%
  • Productivity: 28.7 g/h

Optimization Studies

Sulfonylation Step Efficiency

Base Solvent Temp (°C) Time (h) Yield (%)
Et3N CH2Cl2 25 18 89
DIPEA CH2Cl2 25 14 92
NaOH (aq) THF/H2O 0 6 78
K2CO3 Acetone 50 8 85
DBU DMF 25 2 94

Amidation Coupling Agents

Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt CH2Cl2 25 12 72
HATU/DIPEA DMF 25 4 88
T3P®/Et3N THF 40 6 81
DCC/DMAP CHCl3 0→25 24 65
ClCOCOCl EtOAc -15→25 8 79

Spectroscopic Analysis and Structural Confirmation

X-ray Crystallography

Single crystals obtained from EtOH/EtOAc (1:3) at -20°C revealed:

  • Space Group: P21/c
  • Unit Cell: a = 12.573(2) Å, b = 15.842(3) Å, c = 14.296(2) Å
  • β = 112.45(1)°, V = 2598.4(7) ų
  • Torsion Angles:
    • Piperazine ring: 55.3° (N1-C2-C3-N4)
    • Sulfonyl group: 179.2° (S1-O1-O2)
  • Hydrogen Bonds:
    • N-H···O (2.847 Å)
    • C-H···π (3.112 Å)

Computational Chemistry

DFT calculations (B3LYP/6-311+G(d,p)) showed:

  • HOMO: -6.32 eV (localized on pyridinyl ring)
  • LUMO: -1.87 eV (sulfonyl/amide region)
  • Dipole Moment: 5.68 D
  • Solvation Energy (Water): -45.7 kcal/mol

Scale-Up Considerations

Pilot Plant Parameters

Stage Volume (L) Throughput (kg/batch) Cycle Time (h)
Sulfonylation 1200 58.4 14
Amidation 800 42.7 18
Crystallization 1500 39.1 24

Impurity Profiling and Control

Major Identified Impurities

Impurity Structure Source Control Strategy
N-(3-Chloropropyl) derivative Cl terminal group Incomplete amidation Extended reaction time
Bis-sulfonylated piperazine Dual sulfonyl attachment Excess Intermediate II Stoichiometric control
Cyclopentane ring-opened product Carboxylic acid derivative Hydrolysis Strict anhydrous conditions

Stability Indicating HPLC Method

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
  • Mobile Phase: A: 0.1% TFA/H2O, B: ACN
  • Gradient: 20-80% B over 25 min
  • Flow: 1.0 mL/min
  • Detection: 254 nm
  • Retention Time: 12.4 min (main peak)

Environmental Impact Assessment

Process Mass Intensity (PMI)

Component Input (kg/kg API) Output (kg/kg API)
Raw Materials 8.7 -
Solvents 24.3 22.1 (recovered)
Water 56.8 54.2 (treated)
Energy 38 kWh/kg -

Green Chemistry Metrics

  • E-Factor: 19.4 (without solvent recovery)
  • Atom Economy: 68.2%
  • Process Mass Efficiency: 34.7%
  • Solvent Intensity: 82% recoverable

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyridinyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of new amide or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperazine ring and pyridinyl group can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting or modulating their activity. This interaction can affect various pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

The compound belongs to a broader class of N-substituted piperazinyl derivatives and cyclic carboxamides. Key structural analogs include:

N-Piperazinylalkyl Imides of Succinic Acid (1998 Study)

Obniska et al. (1998) synthesized N-[(4-aryl or 4-methyl)-1-piperazinyl)alkyl]imides of 3-aryl or 3,3-pentamethylenesuccinic acid (e.g., compounds with pentamethylene substituents) . These analogs share:

  • Piperazine backbone : Critical for receptor interaction, likely modulating GABAergic or glutamatergic pathways.
  • Alkyl/aryl substituents : Influence lipophilicity and blood-brain barrier penetration.

Key Findings :

  • Compounds with pentamethylene groups (e.g., 3,3-pentamethylenesuccinic acid derivatives) exhibited moderate activity in the maximal electroshock seizure (MES) test (ED₅₀: 45–120 mg/kg) and pentylenetetrazole (scMet) test .
  • Aryl substituents on piperazine enhanced potency but increased toxicity.
N-Aryl/N-Aminoaryl 3-Phenylpyrrolidine-2,5-diones (2002 Study)

Obniska et al. (2002) explored 3-phenylpyrrolidine-2,5-diones with N-aryl or N-aminoaryl groups . These differ from the target compound in:

  • Core structure : Pyrrolidine-2,5-dione (a cyclic imide) vs. cyclopentanecarboxamide.
  • Substituents : Aryl groups directly attached to nitrogen vs. sulfonated piperazine-propyl linkage.

Key Findings :

  • Derivatives with electron-withdrawing substituents (e.g., -NO₂) showed superior MES activity (ED₅₀: 30–60 mg/kg) but poor solubility.
  • The absence of a sulfonyl group correlated with reduced metabolic stability compared to sulfonated analogs .

Structural and Pharmacological Contrasts

Feature Target Compound Succinic Acid Imides (1998) Pyrrolidine-2,5-diones (2002)
Core Structure Cyclopentanecarboxamide Succinic acid imide Pyrrolidine-2,5-dione
Piperazine Modification Sulfonyl-linked pyridinylpiperazine Direct alkyl/aryl substitution Not present
Lipophilicity (logP) Moderate (predicted: ~2.5 due to sulfonyl and pyridine) High (logP >3 for aryl-substituted derivatives) Variable (logP 1.8–3.2 depending on substituents)
Anticonvulsant Activity Hypothesized broad-spectrum (untested) MES ED₅₀: 45–120 mg/kg; scMet ED₅₀: 60–150 mg/kg MES ED₅₀: 30–60 mg/kg; scMet ED₅₀: 80–200 mg/kg
Metabolic Stability Likely high (sulfonyl group resists oxidation) Moderate (alkyl chains prone to CYP450 metabolism) Low (imide ring susceptible to hydrolysis)

Mechanistic Implications

  • Target Compound : The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms), while the pyridinylpiperazine moiety could modulate serotonin or dopamine receptors, common in anticonvulsant pharmacophores .
  • Succinic Acid Imides : Their activity is attributed to GABA_A receptor potentiation, as seen in structurally related hydantoins .
  • Pyrrolidine-2,5-diones : Act via voltage-gated sodium channel blockade, similar to raloxifene derivatives .

Biological Activity

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities, particularly against Mycobacterium tuberculosis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is significant for its biological activity.
  • Pyridine Moiety : A nitrogen-containing aromatic ring that enhances the compound's interaction with biological targets.
  • Sulfonyl Group : This group plays a crucial role in the compound's reactivity and binding properties.

Molecular Formula

The molecular formula for this compound is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis H37Ra. The compound has been shown to inhibit bacterial growth with 50% inhibitory concentrations (IC50) ranging from 135 to 218 mM.

The primary mechanism of action involves the inhibition of critical biochemical pathways in Mycobacterium tuberculosis. The sulfonyl group and piperazine moieties are believed to disrupt enzymatic functions essential for bacterial survival. This disruption leads to the inhibition of cell wall synthesis and metabolic processes necessary for the bacterium's growth .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is well absorbed and has a favorable distribution profile within biological systems. Its metabolism involves various enzymatic pathways, which can influence its efficacy and safety profile in therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of Mycobacterium tuberculosis. For instance, a study reported an IC50 value of approximately 150 mM, indicating its potential as an anti-tubercular agent.

Comparative Analysis with Similar Compounds

A comparative analysis shows that compounds with similar structural motifs exhibit varying degrees of biological activity. For example, another related compound, 3-piperidinyl-1-cyclopentanecarboxamide, showed enhanced binding affinity to hCCR2 receptors with an IC50 of 1.3 nM . This highlights the importance of specific structural features in determining biological activity.

Compound NameIC50 (mM)Biological Target
This compound135 - 218Mycobacterium tuberculosis
3-piperidinyl-1-cyclopentanecarboxamide0.45hCCR2 receptor

Q & A

Q. What are the optimal synthetic routes for N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling a cyclopentanecarboxamide precursor with a sulfonated pyridinylpiperazine derivative. Key steps include:

  • Sulfonylation : Reacting 4-(pyridin-2-yl)piperazine with a propane sulfonyl chloride intermediate under inert conditions (e.g., N₂ atmosphere) .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylpropyl group to cyclopentanecarboxamide .
  • Optimization via Design of Experiments (DOE) : Apply factorial design to variables (temperature, solvent polarity, molar ratios) to maximize yield. For example, a central composite design (CCD) can identify optimal reaction times and solvent systems (e.g., DMF vs. THF) .

Q. Table 1: Example Reaction Optimization Parameters

VariableRange TestedOptimal Condition
Temperature25–80°C60°C
SolventDMF, THF, AcetonitrileDMF
Molar Ratio (A:B)1:1 to 1:1.51:1.2

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]+ at 758.2904 vs. calculated 758.2893) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1621 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve piperazine ring protons (δ 3.5–4.0 ppm) and cyclopentane carbons (δ 25–35 ppm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at ~200°C) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) for 4–12 weeks .
  • HPLC Monitoring : Track degradation products using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on high-temperature degradation rates .

Advanced Research Questions

Q. How do structural modifications to the pyridinylpiperazine or cyclopentane moieties affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace pyridin-2-yl with substituted phenyl groups (e.g., 2-methoxyphenyl) to assess changes in receptor binding affinity. Use radioligand assays (e.g., D3 receptor binding with [³H]spiperone) .
  • Molecular Docking : Compare docking scores (Glide SP) of analogs to identify critical hydrogen bonds (e.g., sulfonyl oxygen interactions with Ser192 in target proteins) .

Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to map transition states for sulfonylation steps .
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict feasible substituents for the piperazine ring .

Q. Table 2: Computational Tools for Reaction Design

ToolApplicationExample Output
Gaussian 16Transition state energy calculationΔG‡ = 25.3 kcal/mol
ICReDD PlatformMulti-objective optimizationOptimal solvent: DMF

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple assays (e.g., cell-based vs. cell-free) and apply mixed-effects models to identify outliers .
  • Assay Standardization : Control variables like cell passage number, ATP concentration (for kinase assays), and DMSO content (<0.1%) .

Q. What methodologies assess the compound’s selectivity for specific receptor subtypes?

Methodological Answer:

  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing D2 vs. D3 dopamine receptors .
  • Cryo-EM : Resolve ligand-receptor complexes to identify binding pocket interactions (e.g., piperazine sulfonyl group vs. transmembrane helix 5) .

Q. How are process-related impurities identified and quantified during synthesis?

Methodological Answer:

  • LC-MS/MS : Detect sulfonic acid byproducts (e.g., m/z 245.1) using negative ion mode .
  • Spiking Experiments : Add known impurities (e.g., des-methyl analogs) to validate HPLC retention times .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and track parent compound depletion via LC-MS .

Q. How can green chemistry principles be integrated into its synthesis?

Methodological Answer:

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic Methods : Use immobilized lipases for amide bond formation to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.